5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is a complex organic compound that features a trifluoromethyl group, a methoxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide typically involves multiple steps. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents and palladium catalysts, as well as controlling reaction temperature and solvent conditions .
Chemical Reactions Analysis
Types of Reactions
5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Scientific Research Applications
5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems . The amino and methoxy groups can also participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
- 5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxybenzamide
- 2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide
Uniqueness
5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide is unique due to the presence of both the trifluoromethyl and methoxy groups, which can significantly influence its chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
330861-60-4 |
---|---|
Molecular Formula |
C20H21F3N2O3S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C20H21F3N2O3S/c1-28-16-8-5-13(10-17(29-2)18(24)26)9-15(16)19(27)25-11-12-3-6-14(7-4-12)20(21,22)23/h3-9,17H,10-11H2,1-2H3,(H2,24,26)(H,25,27) |
InChI Key |
MPQHGQTWBNVECY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)N)SC)C(=O)NCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.